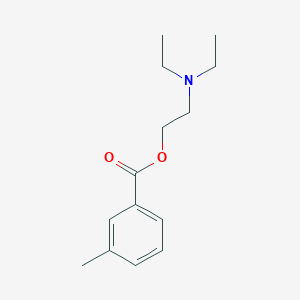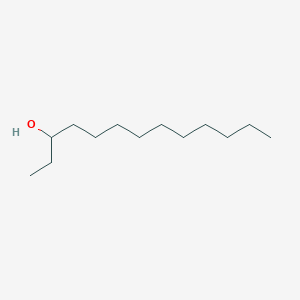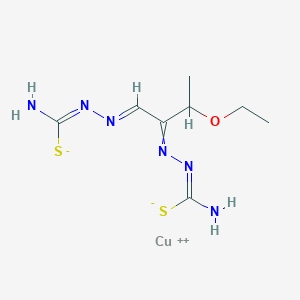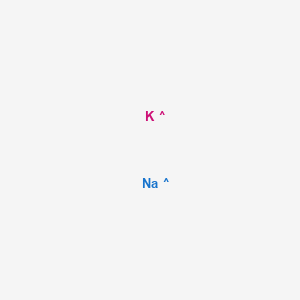
Hydrosulfide
Descripción general
Descripción
Hydrosulfide, also known as hydrogen sulfide (H2S), is a colorless gas with a distinct odor of rotten eggs. It is produced naturally by the breakdown of organic matter and is found in various sources such as volcanic gases, natural gas, and petroleum. In recent years, hydrosulfide has gained attention for its potential therapeutic applications due to its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Supramolecular Binding and Release
Hydrosulfide (HS-) has been studied for its ability to bind and release anions in water, leveraging the supramolecular properties of bambusurils. This has implications for controlled release applications in various scientific fields (Vazquez & Šindelář, 2018).
Bioinorganic, Cluster, Coordination, and Organometallic Chemistry
Hydrosulfide complexes play diverse roles across multiple subdisciplines of inorganic chemistry, including their interaction with transition metal ions which forms unique compounds. This research expands our understanding of the chemistry of hydrosulfide and its biological implications (Pluth & Tonzetich, 2020).
Protective Effects in Medical Applications
Hydrosulfide has been investigated for its protective effects against high-glucose-induced apoptosis in endothelial cells. Such studies illuminate the potential therapeutic uses of hydrosulfide in treating vascular complications in diabetic conditions (Guan et al., 2012).
Hydrosulfide Oxidation in Biological Signaling
The oxidation of hydrosulfide at a molybdenum tetrasulfide complex has been explored, shedding light on the role of metals in the generation of reactive sulfur species (RSS), crucial for understanding protein persulfidation and H2S signaling in biology (Sherbow et al., 2020).
Renal Ischemia/Reperfusion Injury
Research shows that endogenous hydrogen sulfide generation limits renal injury caused by ischemia/reperfusion, suggesting potential therapeutic applications of hydrosulfide in kidney protection and recovery (Tripatara et al., 2008).
Oxidation-Sensitive Polymeric Nanoparticles
Hydrosulfide has been incorporated into the design of oxidation-sensitive polymeric nanoparticles, particularly for drug encapsulation and delivery systems. This application demonstrates the versatility of hydrosulfide in pharmaceutical and biomedical research (Rehor et al., 2005).
Electrochemical Applications
Research into hydrosulfide encapsulation with nickel-based hydroxides for lithium-sulfur cells offers insights into enhancing the performance and lifespan of energy storage devices, showing the potential of hydrosulfide in electrochemistry (Jiang et al., 2015).
Propiedades
Número CAS |
15035-72-0 |
|---|---|
Nombre del producto |
Hydrosulfide |
Fórmula molecular |
HS- |
Peso molecular |
33.08 g/mol |
Nombre IUPAC |
sulfanide |
InChI |
InChI=1S/H2S/h1H2/p-1 |
Clave InChI |
RWSOTUBLDIXVET-UHFFFAOYSA-M |
SMILES |
[SH-] |
SMILES canónico |
[SH-] |
Sinónimos |
Sulfide (hs1-) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

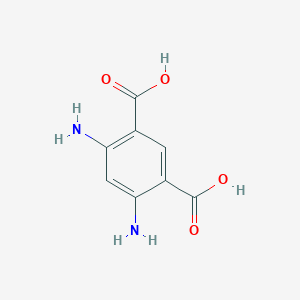
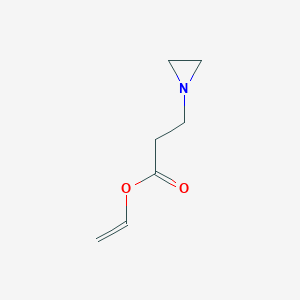
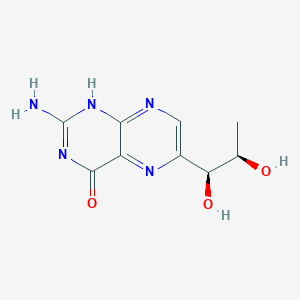
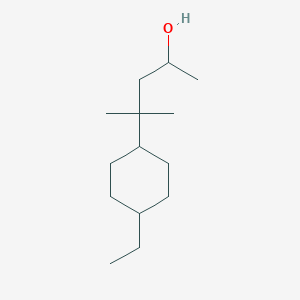
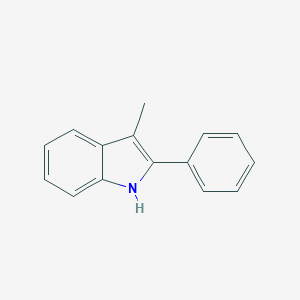
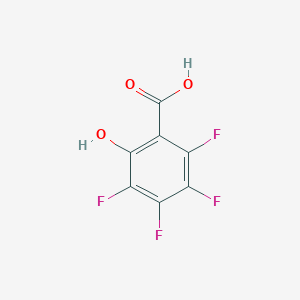

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
